Carvone-5,6-oxide, trans-(−)- (CAS 39903-97-4) is a highly functionalized, bio-based monoterpene epoxide characterized by an α,β-epoxy ketone motif and a pendant isopropenyl group [1]. As a stereochemically pure chiral pool precursor, it serves as a critical intermediate in asymmetric organic synthesis, fragrance chemistry, and the development of bioactive terpenoid derivatives. Unlike unfunctionalized terpenes, the conjugated ketone activates the epoxide ring, enabling highly regioselective and stereospecific ring-opening reactions. For industrial and laboratory procurement, sourcing the pure trans-isomer is essential for maintaining strict stereocontrol in the synthesis of chiral diols, amino alcohols, and complex natural products, avoiding the costly purification bottlenecks associated with crude epoxidation mixtures .
Substituting trans-(−)-carvone-5,6-oxide with its unepoxidized precursor, (−)-carvone, shifts the burden of epoxidation to the buyer, a process that typically yields a difficult-to-separate mixture of cis and trans diastereomers, severely degrading downstream reproducibility and yield [1]. Attempting to use the cis-(−)-isomer as a drop-in replacement fundamentally alters the spatial trajectory of nucleophilic ring-opening, resulting in inverted stereocenters in the final product [2]. Furthermore, replacing it with a simpler aliphatic epoxide like limonene oxide removes the activating carbonyl group, which drastically reduces ring-opening regioselectivity and necessitates harsher, less functional-group-tolerant reaction conditions [3].
In-house epoxidation of (−)-carvone using standard alkaline hydrogen peroxide typically yields a diastereomeric mixture of trans and cis epoxides, often requiring extensive column chromatography or fractional crystallization to isolate the desired trans isomer . Procuring commercially pure trans-(−)-carvone-5,6-oxide provides immediate access to >98% diastereomeric purity. This eliminates the typical 30-40% yield loss associated with diastereomer separation and ensures immediate readiness for stereocontrolled downstream transformations [1].
| Evidence Dimension | Diastereomeric purity and preparation yield |
| Target Compound Data | >98% diastereomeric purity (commercial trans-isomer, direct use) |
| Comparator Or Baseline | (−)-Carvone baseline (in-house epoxidation yields ~70:30 trans:cis mixture) |
| Quantified Difference | Eliminates ~30% yield loss and associated purification bottlenecks |
| Conditions | Standard asymmetric synthesis workflows |
Procuring the pure trans-isomer eliminates hazardous in-house oxidation steps and costly chromatographic separations, dramatically accelerating synthesis timelines.
The presence of the C2 carbonyl group in trans-(−)-carvone-5,6-oxide highly activates the C6 (beta) position toward nucleophilic attack. When subjected to amine or thiolate nucleophiles, the trans-isomer exhibits >95% regioselectivity for beta-attack [1]. In contrast, unactivated monoterpene epoxides like limonene oxide lack this electronic directing group, resulting in poor regiocontrol (often ~60:40 mixtures of attack at different carbons) and requiring significantly harsher reaction conditions [2].
| Evidence Dimension | Regioselectivity of nucleophilic ring-opening |
| Target Compound Data | >95% regioselectivity (beta-attack) |
| Comparator Or Baseline | Limonene oxide (~60:40 mixed regioselectivity) |
| Quantified Difference | >35% improvement in regiocontrol |
| Conditions | Nucleophilic ring-opening with amines/thiols at mild temperatures |
High regioselectivity minimizes the formation of unwanted structural isomers, ensuring high atom economy and simplifying product isolation in complex syntheses.
The relative stereochemistry of the epoxide ring and the isopropenyl group dictates the stereochemical outcome of ring-opening. Nucleophilic attack on trans-(−)-carvone-5,6-oxide proceeds via an anti-periplanar trajectory, yielding specific trans-diaxial or diequatorial products depending on the conformational bias [1]. Using the cis-(−)-isomer under identical conditions yields the opposite diastereomeric series at the newly formed stereocenters. For the synthesis of specific chiral ligands or natural products, the trans-isomer is strictly non-interchangeable with the cis-isomer to achieve the correct target geometry [2].
| Evidence Dimension | Stereochemical outcome of ring-opening |
| Target Compound Data | 100% specific to trans-derived diastereomeric series |
| Comparator Or Baseline | cis-(−)-carvone-5,6-oxide (yields inverted stereocenters at C5/C6) |
| Quantified Difference | Complete divergence in product stereochemistry |
| Conditions | Stereocontrolled asymmetric synthesis |
Selection of the correct trans-diastereomer is mandatory for the successful synthesis of target molecules requiring specific spatial arrangements, as substitution will lead to the wrong diastereomeric product.
Leveraging its >98% diastereomeric purity and specific trans-stereochemistry, this compound serves as a reliable chiral pool starting material for the total synthesis of complex terpenoids and macrolides, ensuring correct stereocenter propagation [1].
Utilizing the highly regioselective beta-ring-opening of the alpha,beta-epoxy ketone to produce stereochemically pure amino alcohols, which are highly valued as chiral ligands in asymmetric catalysis and pharmaceutical development .
Acting as a standardized, rigid bicyclic model substrate for investigating the kinetics, regioselectivity, and stereospecificity of novel ring-opening catalysts or reagents, where baseline predictability is required [2].